2,4,6-Triphenylbenzoic acid

Descripción general

Descripción

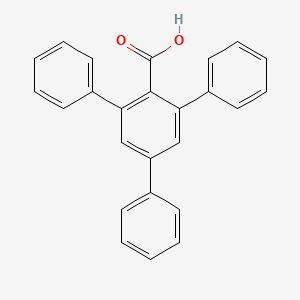

2,4,6-Triphenylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C25H18O2 . This compound is characterized by three phenyl groups attached to a benzoic acid core at the 2, 4, and 6 positions. It is known for its steric hindrance due to the bulky phenyl groups, which significantly influence its chemical reactivity and physical properties .

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo hydrolysis , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known that phenolic compounds, which include triphenylbenzoic acids, are involved in various metabolic pathways . These pathways include the shikimate pathway for the biosynthesis of phenolic acids .

Result of Action

It is known that certain phenolic compounds can inhibit the activity of enzymes such as α-amylase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Triphenylbenzoic acid . For example, the presence of organic carbon and metal oxide phases in the soil can affect the sorption of similar compounds under oxic and anoxic conditions . Additionally, the degradation of similar compounds can be influenced by environmental factors such as pH and redox potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenylbenzoic acid typically involves the Friedel-Crafts acylation of benzene derivatives. One common method includes the reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a benzoyl cation, which then reacts with benzene to form the triphenyl-substituted product .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Triphenylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: Electrophilic aromatic substitution reactions can occur, although the steric hindrance from the phenyl groups may limit the reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitro compounds in the presence of catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohols or benzaldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: CHO

Molecular Weight: 370.41 g/mol

Structure: TPBA consists of a benzoic acid core with three phenyl groups attached to the 2, 4, and 6 positions of the benzene ring. This unique structure contributes to its chemical reactivity and physical properties.

Organic Synthesis

TPBA serves as a key intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex organic molecules. It has been utilized in the synthesis of:

- Fluoren-9-one derivatives : TPBA reacts with trimethylaluminum to form phenylhydrazones, which are further processed into fluorenones .

- Functionalized polymers : TPBA can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Photochemical Applications

TPBA has been investigated for its photochemical properties. It can act as a photosensitizer in photochemical reactions, which is useful in:

- Photopolymerization processes : TPBA can initiate polymerization under UV light, leading to the development of photo-curable coatings and adhesives.

- Solar energy conversion : Research has shown that TPBA can be used in dye-sensitized solar cells (DSSCs), where it enhances light absorption and energy conversion efficiency.

Biological Research

Recent studies have highlighted the potential biological applications of TPBA:

- Anti-cancer activity : TPBA has been explored for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that TPBA inhibits CDK activity, suggesting its potential role in cancer therapy .

- Antioxidant properties : The compound has shown promise as an antioxidant, potentially providing protective effects against oxidative stress-related diseases.

Table 1: Summary of Chemical Reactions Involving TPBA

| Reaction Type | Product | Reference |

|---|---|---|

| Reaction with AlMe | Fluoren-9-one derivatives | |

| Photopolymerization | Polymeric materials | |

| CDK Inhibition | Anti-cancer compounds |

| Biological Activity | Effect | Reference |

|---|---|---|

| CDK Inhibition | Inhibits cell proliferation | |

| Antioxidant Activity | Reduces oxidative stress | Not specified |

Case Study 1: CDK Inhibition by TPBA

A study investigated the effects of TPBA on CDK activity across different concentrations. The results indicated that TPBA effectively inhibited CDKs 1, 2, and 4 in a dose-dependent manner, with IC values of approximately 580 µM for CDK1 and 262 µM for CDK2. This suggests that TPBA could be a promising candidate for developing novel anti-cancer therapeutics targeting CDKs .

Case Study 2: Photopolymerization Applications

In a series of experiments focused on photopolymerization, TPBA was used as a photoinitiator in UV-curable systems. The results showed improved curing rates and mechanical properties in the resulting polymers compared to traditional photoinitiators. This highlights its potential use in industrial applications where rapid curing is essential .

Comparación Con Compuestos Similares

Benzoic acid: A simpler aromatic carboxylic acid with a single benzene ring.

2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups instead of phenyl groups.

2,4,6-Trinitrobenzoic acid: Contains nitro groups, significantly altering its chemical properties.

Uniqueness: 2,4,6-Triphenylbenzoic acid is unique due to its bulky phenyl groups, which impart significant steric hindrance and influence its reactivity and physical properties. This makes it distinct from simpler benzoic acid derivatives and provides unique opportunities for its use in various applications .

Actividad Biológica

2,4,6-Triphenylbenzoic acid (TPBA) is a polycyclic aromatic compound characterized by its three phenyl substituents on the benzene ring. This structure contributes to its unique chemical properties and biological activities. Research has increasingly focused on its potential applications in various fields, particularly in cancer biology and medicinal chemistry. This article explores the biological activity of TPBA, highlighting key studies, mechanisms of action, and relevant data.

Structure

The molecular formula of this compound is , and it possesses a complex structure that influences its reactivity and interactions with biological systems. The presence of multiple phenyl groups enhances its hydrophobicity and may affect its solubility and transport within biological environments.

Dissociation Constants

A study on the dissociation constants of substituted benzoic acids revealed that TPBA exhibits a pK value around 5.60 to 5.73 in ethanol solutions, indicating moderate acidity compared to other benzoic acid derivatives . The inductive effects of the phenyl groups play a significant role in this property.

Anticancer Potential

Recent studies have demonstrated that TPBA exhibits significant biological activity, particularly as an inhibitor of Cyclin Dependent Kinases (CDKs), which are critical regulators of the cell cycle.

- Inhibition of CDK Activity : TPBA has been shown to inhibit CDKs 1, 2, and 4 in a dose-dependent manner. In vitro assays indicated that at concentrations ranging from 62.5 µM to 1 mM, TPBA effectively reduced CDK activity, which is often upregulated in cancer cells .

- Cell Proliferation Studies : Despite its inhibitory effects on CDKs, studies involving human colorectal cancer (CRC) cell lines such as HCT-116 and HT-29 showed no significant reduction in cell proliferation upon treatment with TPBA at concentrations between 125 µM and 1000 µM over a period of 72 hours. This lack of response was attributed to the absence of functional transporters (specifically SLC5A8) necessary for the cellular uptake of TPBA .

The mechanism underlying the anticancer activity of TPBA involves several pathways:

- Transport Mechanism : The monocarboxylic acid transporter SLC5A8 is essential for the uptake of TPBA into cells. In CRC cells lacking this transporter, the compound fails to exert its effects on cell proliferation .

- Interaction with CDKs : TPBA interacts with specific amino acids in the active sites of CDKs, disrupting their function and leading to potential anti-proliferative effects .

- Potential for Combination Therapy : Given its mechanism, TPBA may be explored as part of combination therapies targeting CDK pathways in cancer treatment.

Study on Hydrolysis Mechanisms

Research conducted on the hydrolysis mechanisms of esters derived from TPBA has provided insights into its reactivity under different conditions. The BAL2 mechanism was identified as a key pathway for ester hydrolysis involving TPBA derivatives . This understanding can inform future applications in drug formulation and delivery systems.

Comparative Analysis

A comparative analysis between TPBA and other benzoic acid derivatives revealed variations in their biological activities based on structural differences:

| Compound | pK Value | CDK Inhibition | Cell Proliferation Effect |

|---|---|---|---|

| This compound | 5.60 - 5.73 | Yes | No |

| 2-Hydroxybenzoic acid | Varies | Moderate | Yes |

| Salicylic acid | Varies | Low | Yes |

This table illustrates how structural modifications influence both the acidity and biological activity of benzoic acid derivatives.

Propiedades

IUPAC Name |

2,4,6-triphenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWWGHQMONYPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280538 | |

| Record name | 2,4,6-triphenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-17-2 | |

| Record name | NSC17359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-triphenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.